molecular formula C6H3BrClFO B2773908 3-Bromo-4-chloro-2-fluorophenol CAS No. 1781183-19-4

3-Bromo-4-chloro-2-fluorophenol

Cat. No.: B2773908
CAS No.: 1781183-19-4
M. Wt: 225.44
InChI Key: JQMAPPWTCOOFQB-UHFFFAOYSA-N
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Description

Significance of Polyhalogenation in Aromatic Systems: A Contemporary Perspective

The introduction of multiple halogen atoms onto an aromatic system, known as polyhalogenation, offers a sophisticated tool for fine-tuning the chemical and physical properties of a molecule. Each halogen atom (fluorine, chlorine, bromine, iodine) exerts distinct inductive and resonance effects, and their combination in a single aromatic ring leads to a complex interplay that can be harnessed for specific applications. For instance, the high electronegativity of fluorine can enhance metabolic stability and binding affinity to biological targets, while the larger atomic radii of bromine and iodine can introduce specific steric interactions and provide reactive handles for cross-coupling reactions. This multi-faceted modulation of properties is a key driver of contemporary research into polyhalogenated aromatic compounds.

Overview of Research Trajectories for Multifunctional Halogenated Phenols

Current research on multifunctional halogenated phenols is largely directed towards their application as key intermediates in the synthesis of high-value compounds. The phenolic hydroxyl group provides a site for a variety of chemical transformations, while the halogen substituents can direct the regioselectivity of further reactions or serve as leaving groups in nucleophilic substitution and cross-coupling reactions. This dual functionality makes them ideal starting materials for constructing complex molecular architectures with desired biological or material properties. A significant area of investigation involves the development of novel and efficient synthetic methodologies for the regioselective halogenation of phenols, as the precise placement of each halogen is crucial for the target molecule's function.

Academic Rationale for Comprehensive Investigation of 3-Bromo-4-chloro-2-fluorophenol

The specific isomer, this compound, with the CAS number 1781183-19-4, presents a unique substitution pattern that is of significant academic interest. bldpharm.com The placement of a fluorine atom ortho to the hydroxyl group is expected to significantly influence the acidity of the phenol (B47542) through a strong intramolecular hydrogen bond and its powerful electron-withdrawing inductive effect. The bromine and chlorine atoms at the 3- and 4-positions, respectively, further modulate the electronic environment of the aromatic ring, impacting its reactivity in both electrophilic and nucleophilic substitution reactions.

Despite its potential as a valuable research tool and synthetic intermediate, a comprehensive review of the scientific literature reveals a notable scarcity of published experimental data specifically for this compound. Much of the available information pertains to its isomers, such as 4-bromo-3-chloro-2-fluorophenol. This data gap provides a strong rationale for a thorough investigation of this compound to fully characterize its properties and unlock its potential in advanced organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Profile of this compound

A complete understanding of the chemical behavior of this compound necessitates a detailed analysis of its physicochemical and spectroscopic properties. While experimental data for this specific isomer is limited, we can predict and discuss its expected characteristics based on established principles and data from related compounds.

Predicted Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the nature and position of its substituents. The presence of three halogen atoms and a hydroxyl group on the benzene (B151609) ring results in a molecule with significant polarity and a molecular weight of 225.44 g/mol .

PropertyPredicted/Available Value
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol
CAS Number 1781183-19-4
Appearance Likely a solid at room temperature
Melting Point Not reported
Boiling Point Not reported
pKa Expected to be lower (more acidic) than phenol due to the electron-withdrawing effects of the halogens.

This table contains predicted and available data. Experimental values for melting and boiling points are not currently published.

Spectroscopic Data Analysis (Predicted)

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds. Although specific experimental spectra for this compound are not widely available, we can predict the key features of its NMR, IR, and Mass spectra.

The 1H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the phenolic proton. The aromatic protons would likely appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding halogen atoms. The phenolic proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

The 13C NMR spectrum would show six distinct signals for the aromatic carbons. The chemical shifts of these carbons would be significantly influenced by the attached halogens. The carbon bearing the hydroxyl group would be shifted downfield, while the carbons bonded to the halogens would also exhibit characteristic shifts based on the specific halogen.

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring would be observed around 3000-3100 cm-1. The C-O stretching vibration should appear in the 1200-1300 cm-1 region. The C-Br, C-Cl, and C-F stretching vibrations would be found in the fingerprint region (below 1500 cm-1).

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.44 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion and fragment ions would be observed. Fragmentation would likely involve the loss of the halogen atoms and the hydroxyl group.

Synthesis and Manufacturing Processes

While specific patented synthesis routes for this compound are not readily found, its preparation can be conceptualized based on established methods for the synthesis of other polyhalogenated phenols. The key challenge in the synthesis of this specific isomer lies in achieving the desired regioselectivity.

Retrosynthetic Analysis and Potential Synthetic Pathways

A retrosynthetic analysis suggests that this compound could be synthesized from simpler, commercially available precursors. One plausible approach would involve the sequential halogenation of a suitable starting material, such as 2-fluorophenol (B130384) or a protected derivative.

A potential synthetic route could start with the chlorination of 2-fluorophenol. The hydroxyl group is an ortho-, para-director, so direct chlorination would likely yield a mixture of isomers. To achieve the desired 4-chloro substitution, a blocking group strategy might be necessary. Following the introduction of the chlorine atom, the subsequent bromination at the 3-position would need to be carefully controlled to avoid further substitution.

Alternatively, a route starting from a pre-brominated and chlorinated aniline (B41778) derivative, followed by a Sandmeyer reaction to introduce the hydroxyl group, could be envisioned. For instance, the synthesis of the isomeric 4-bromo-3-chloro-2-fluoroaniline (B37690) has been described in a Chinese patent, which is then converted to the corresponding phenol. A similar strategy could potentially be adapted for the synthesis of the 3-bromo-4-chloro isomer.

Industrial-Scale Manufacturing Considerations

For industrial-scale production, the efficiency, cost-effectiveness, and safety of the synthetic route are paramount. A multi-step synthesis, while offering better control over regioselectivity, can be less economical. Therefore, the development of a one-pot or a streamlined multi-step process would be highly desirable. The use of robust and selective halogenating agents and catalysts that can operate under mild conditions would also be a key consideration for large-scale manufacturing. Purification of the final product from isomeric impurities would likely involve techniques such as distillation or recrystallization.

Chemical Reactivity and Transformation

The reactivity of this compound is governed by the interplay of the activating hydroxyl group and the deactivating, yet directing, halogen substituents.

Acidity and Phenolic Hydroxyl Group Reactivity

The phenolic proton of this compound is expected to be significantly more acidic than that of phenol itself. This is due to the strong electron-withdrawing inductive effects of the three halogen atoms, which stabilize the corresponding phenoxide anion. The ortho-fluorine atom is particularly effective in this regard due to its proximity to the hydroxyl group. The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms. However, the hydroxyl group is a strong activating group and will direct incoming electrophiles to the positions ortho and para to it. In this specific isomer, the position C5 is the most likely site for electrophilic attack, as it is ortho to the hydroxyl group and not sterically hindered by the other halogens.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the halogen atoms. The bromine and chlorine atoms can potentially be displaced by strong nucleophiles under forcing conditions. The fluorine atom is generally less prone to nucleophilic displacement in aromatic systems.

Role in Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, providing a powerful tool for the synthesis of more complex molecules. The reactivity in these reactions would be influenced by the choice of catalyst, ligand, and reaction conditions.

Applications in Organic Synthesis and Medicinal Chemistry

While specific applications of this compound are not well-documented, its structure suggests significant potential as a building block in both organic synthesis and medicinal chemistry.

Utility as a Versatile Synthetic Intermediate

As a trifunctional molecule, this compound can serve as a versatile intermediate in the synthesis of a wide range of organic compounds. The hydroxyl group can be used as a handle for further functionalization, while the bromine atom provides a site for cross-coupling reactions. The chlorine and fluorine atoms can also be utilized in specific synthetic transformations or can be retained in the final product to modulate its properties. For instance, related halogenated phenols are used as precursors for agrochemicals and specialty chemicals. smolecule.comlookchem.com

Potential as a Scaffold in Medicinal Chemistry

Halogenated phenols are a common motif in many biologically active compounds. The presence of halogens can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes, and can also increase its metabolic stability. The specific substitution pattern of this compound could lead to novel interactions with biological targets. It could be explored as a scaffold for the development of new therapeutic agents, for example, by incorporating it into larger molecules with known pharmacophores. The study of related halogenated phenols as enzyme inhibitors suggests that this compound could also exhibit interesting biological activities. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMAPPWTCOOFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Chloro 2 Fluorophenol: Strategic Approaches and Mechanistic Considerations

Regioselective Halogenation Protocols for Fluorophenol Precursors

The synthesis of 3-bromo-4-chloro-2-fluorophenol often commences with a fluorophenol precursor, leveraging the directing effects of the hydroxyl and fluorine groups to guide subsequent halogenation steps. The fluorine atom, being the most electronegative halogen, exerts a strong influence on the electronic distribution of the aromatic ring, thereby affecting the regioselectivity of electrophilic aromatic substitution reactions.

Bromination Strategies on Chlorofluorophenol Scaffolds

A key approach to synthesizing this compound involves the bromination of a 4-chloro-2-fluorophenol (B1580588) intermediate. The hydroxyl group is a potent activating group and an ortho-, para-director, while the fluorine and chlorine atoms are deactivating yet also ortho-, para-directing. In the case of 4-chloro-2-fluorophenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. Position 4 is already occupied by a chlorine atom, and position 2 is occupied by a fluorine atom. This leaves position 6 and position 3 (meta to the hydroxyl group but ortho to the fluorine and meta to the chlorine) as potential sites for bromination.

The directing effects of the existing substituents play a crucial role. The hydroxyl group strongly directs incoming electrophiles to its ortho and para positions. The fluorine at position 2 and chlorine at position 4 further influence the regioselectivity. Electrophilic bromination is expected to occur at the most nucleophilic position of the aromatic ring. In 4-chloro-2-fluorophenol, the position most activated by the hydroxyl group and not sterically hindered is position 6. However, to obtain the desired this compound, bromination must occur at position 3. This requires overcoming the natural directing effects of the hydroxyl group.

To achieve this specific regioselectivity, reaction conditions must be carefully controlled. This can involve the use of specific brominating agents, such as N-bromosuccinimide (NBS), often in the presence of a catalyst. The choice of solvent can also significantly impact the outcome of the reaction. For instance, a patented process for producing 4-bromo-2-chlorophenols utilizes bromine in the presence of a triethylamine (B128534) hydrochloride catalyst in chlorobenzene (B131634) at low temperatures (0–20 °C) to achieve high purity and minimize the formation of undesired isomers. google.com

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)ProductYield (%)Reference
2-chlorophenolBromineTriethylamine hydrochloride/Chlorobenzene0-204-bromo-2-chlorophenol (B165030)99.1 google.com
2-chlorophenolBromineNone/Carbon tetrachlorideRoom Temp4-bromo-2-chlorophenol87 google.comnih.gov

Chlorination Pathways for Bromofluorophenol Intermediates

An alternative regioselective strategy involves the chlorination of a bromofluorophenol intermediate. For instance, starting with a 3-bromo-2-fluorophenol, the subsequent chlorination would need to be directed to the 4-position. The hydroxyl and fluorine groups would direct the incoming chlorine electrophile to positions 4 and 6. The bromine at position 3 would primarily direct to positions 5 and 1 (ipso-substitution is unlikely). The combined directing effects would favor chlorination at position 4.

The use of specific chlorinating agents and catalysts is essential for controlling this reaction. Reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be employed, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine. Catalyst systems can also be used to achieve high regioselectivity in the chlorination of phenols. For example, a Lewis basic selenoether catalyst has been shown to direct the chlorination of phenols to the ortho-position with high selectivity. nsf.gov

Sequential Halogenation and Functional Group Interconversion Routes

The synthesis of this compound can also be accomplished through a multi-step process involving sequential halogenation and functional group interconversions. This approach offers greater control over the introduction of each halogen atom.

A patented method for a related compound, 2-bromo-4-chloro-3-fluorophenol, starts with the chlorination of a substituted phenol (B47542), followed by bromination. A similar strategy could be adapted for this compound.

Another route involves starting with an aniline (B41778) derivative. For instance, 3-chloro-2-fluoroaniline (B1295074) can be brominated to yield 4-bromo-3-chloro-2-fluoroaniline (B37690). This intermediate can then undergo a Sandmeyer-type reaction, where the amine group is diazotized with sodium nitrite (B80452) and an acid, followed by hydrolysis of the diazonium salt to the corresponding phenol.

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

Achieving high selectivity and yield in these multi-step syntheses is paramount. The optimization of reaction conditions is a critical aspect of this process. Key parameters that are often manipulated include:

Temperature: Halogenation reactions are often exothermic. Controlling the temperature is crucial to prevent side reactions and the formation of over-halogenated byproducts.

Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates, thereby affecting regioselectivity.

Catalyst: The choice of catalyst can dramatically alter the reaction pathway and enhance the formation of the desired isomer. For example, steric hindrance in sulfoxide (B87167) reagents has been shown to improve the regioselectivity of phenol bromination. ccspublishing.org.cn

Stoichiometry: Precise control over the molar ratios of the reactants is necessary to avoid multiple halogenations.

Investigation of Isomer Control in Multi-Halogenation Sequences

The control of isomer formation is a central challenge in the synthesis of polyhalogenated phenols. The directing effects of multiple halogen substituents can be complex and sometimes competing. For example, in the halogenation of a dihalophenol, the position of the third halogen is determined by the combined electronic and steric influences of the existing hydroxyl and halogen groups.

Detailed mechanistic studies, often aided by computational chemistry, are employed to understand the factors governing isomer distribution. By carefully selecting the starting materials and the sequence of halogenation, it is possible to favor the formation of the desired isomer. For example, a study on the bromination of fluorophenols demonstrated that the reaction conditions significantly impact the resulting isomer distribution. royalholloway.ac.uk

Transition Metal-Catalyzed Cross-Coupling Approaches

While traditional electrophilic aromatic substitution remains a primary method for synthesizing halogenated phenols, transition metal-catalyzed cross-coupling reactions are emerging as powerful alternatives. These methods offer the potential for greater regioselectivity and functional group tolerance.

Although specific examples for the direct synthesis of this compound via cross-coupling are not widely reported, the principles of reactions like the Suzuki, Negishi, and Buchwald-Hartwig couplings could theoretically be applied. For instance, a suitably functionalized dihalofluorobenzene could undergo a palladium-catalyzed coupling reaction with a hydroxide (B78521) source to introduce the phenol group.

Aryl chlorides are known to be challenging substrates for cross-coupling reactions. However, advancements in catalyst design, particularly the development of nickel-based systems, have enabled the efficient coupling of aryl chlorides with various nucleophiles. uwa.edu.auuni-muenchen.de This opens up possibilities for constructing the this compound scaffold through a convergent approach, where different halogenated fragments are coupled together.

The development of transition metal-catalyzed methodologies for the synthesis of complex molecules is an active area of research. uwa.edu.au These approaches could provide more efficient and selective routes to this compound in the future, potentially avoiding the challenges of isomer control inherent in classical halogenation methods.

Suzuki-Miyaura Coupling Strategies for Aromatic Ring Construction and Functionalization

While direct synthesis of this compound via a one-step Suzuki-Miyaura coupling is not explicitly detailed in the provided results, the principles derived from the synthesis of related biphenols are highly relevant. nih.govacs.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. For example, potassium carbonate (K2CO3) is a commonly used base, and water is a viable green solvent. acs.orgnih.gov The reactivity of the coupling partners is influenced by the nature and position of the halogen substituents, with iodophenols generally being more reactive than bromophenols. nih.gov

Interactive Data Table: Suzuki-Miyaura Coupling of Halophenols
Coupling PartnersCatalystBaseSolventConditionsYieldReference
o-, m-, p-Iodophenols & o-, m-, p-Phenol boronic acidsPd/CK2CO3Water80 °C80-98% acs.org
o-, m-, p-Bromophenols & o-, m-, p-Phenol boronic acidsPd/CK2CO3WaterMicrowaveImproved yields nih.gov
o-Halophenols & o-BoronophenolPd/CK2CO3, KOH, KF, or TBAFWaterThermal or MicrowaveGood nih.gov

Other Palladium-Mediated C-X (X = C, O, N) Bond Formations

Beyond C-C bond formation, palladium catalysis is instrumental in constructing C-O and C-N bonds, further expanding the synthetic toolkit for functionalizing halophenols.

Palladium-Catalyzed C-O Bond Formation: The synthesis of aryl ethers through palladium-catalyzed C-O cross-coupling has become a significant area of research. nih.gov These reactions typically involve the coupling of an aryl halide with an alcohol or phenol. The development of specialized ligands, such as biarylphosphines, has been crucial for the success of these transformations, enabling the coupling of even electron-rich aryl halides under mild conditions. nih.govmit.edu For instance, a method for the hydroxylation of aryl halides to produce phenols has been described using a palladacycle precatalyst. acs.org This highlights the potential for introducing the hydroxyl group at a late stage in the synthesis of complex phenols.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a powerful method for forming C-N bonds. researchgate.netacs.org This reaction is widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. rsc.org The choice of ligand and base is critical for achieving high efficiency and functional group tolerance. researchgate.netbeilstein-journals.org For example, the use of ligands like Xantphos has been shown to be effective in the amination of bromo-substituted aza-indoles. beilstein-journals.org This methodology could be adapted for the introduction of nitrogen-containing substituents onto a this compound scaffold.

Green Chemistry Principles and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.id These principles are increasingly being applied to the synthesis of fine chemicals, including halophenols.

Solvent-Free and Catalytic Systems in Halophenol Synthesis

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the solvent, can lead to significant environmental benefits. nih.govnih.govresearchgate.net For example, the modification of bio-based polyphenols has been achieved under solvent-free conditions using a safe and inexpensive catalyst like potassium carbonate. nih.gov

The use of catalytic systems is another cornerstone of green chemistry, as catalysts can significantly reduce the amount of waste generated compared to stoichiometric reagents. um-palembang.ac.id In the context of halophenol synthesis, palladium catalysts are highly efficient, often requiring only low loadings to achieve high yields. nih.govacs.org The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), further enhances the green credentials of these processes, as they can be easily separated from the reaction mixture and potentially reused. nih.govacs.org

Atom Economy and Environmental Impact Assessment of Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. um-palembang.ac.id Reactions with high atom economy generate minimal waste. C-H activation/borylation is an example of a highly atom-economical process, with hydrogen gas being the only stoichiometric byproduct. nih.gov The direct synthesis of phenols from arylboronic acids via oxidative hydroxylation is another example of a green and atom-economical transformation. researchgate.net

The environmental impact of a synthetic route is a broader consideration that includes factors such as the toxicity of reagents and solvents, energy consumption, and the generation of waste. epa.gov Halophenols themselves can be environmental pollutants, so developing clean and efficient synthetic methods is crucial. chemrxiv.orguni.lu The use of water as a solvent, as demonstrated in some Suzuki-Miyaura couplings of halophenols, is a significant step towards reducing the environmental footprint of these syntheses. nih.govacs.orgtandfonline.com Assessing the entire lifecycle of the synthesis, from starting materials to final product, is essential for a comprehensive environmental impact assessment.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Chloro 2 Fluorophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-Bromo-4-chloro-2-fluorophenol, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by two-dimensional NMR techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

The analysis of one-dimensional NMR spectra offers critical insights into the electronic environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in the aromatic ring will exhibit a unique chemical shift due to the different electronic environments created by the substituents. The carbon attached to the hydroxyl group (C-OH) will have a characteristic chemical shift, as will the carbons bonded to the halogen atoms (C-Br, C-Cl, C-F). The chemical shifts are influenced by both the inductive and resonance effects of the substituents. For instance, data for 4-bromo-2-chlorophenol (B165030) shows distinct carbon signals that can be assigned to the different positions on the aromatic ring chemicalbook.com.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful technique for studying fluorine-containing compounds. The spectrum of this compound will show a signal for the single fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment and the presence of neighboring substituents. Furthermore, the fluorine signal will exhibit coupling to adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), providing crucial connectivity information. Studies on other fluorinated phenols have demonstrated the utility of ¹⁹F NMR in structural elucidation nih.govnih.govimperial.ac.uk.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-5~7.0-7.5Doublet of doubletsJ(H-H), J(H-F)
H-6~6.8-7.3DoubletJ(H-H)
OHVariableBroad Singlet-
¹³C
C-1 (C-OH)~150-155Singlet-
C-2 (C-F)~145-150 (with C-F coupling)Doublet¹J(C-F)
C-3 (C-Br)~110-115Singlet-
C-4 (C-Cl)~120-125Singlet-
C-5~125-130Singlet-
C-6~115-120Singlet-
¹⁹F ~ -110 to -130MultipletJ(F-H)

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons (H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For example, the signal for H-5 would show a correlation to the signal for C-5, and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This technique is invaluable for piecing together the entire molecular structure. For instance, the hydroxyl proton could show a correlation to C-1 and C-2. The aromatic protons would show correlations to several carbons in the ring, providing unambiguous evidence for the substitution pattern.

The combined application of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton, carbon, and fluorine signals, thereby confirming the structure of this compound. youtube.comliverpool.ac.ukdoi.org

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of a molecule.

The FTIR and Raman spectra of this compound exhibit a series of absorption and scattering bands, respectively, that correspond to specific molecular vibrations.

O-H Stretching: A characteristic broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is indicative of the hydroxyl (O-H) group stretching vibration. researchgate.net The position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the aromatic ring are expected to appear in the region of 3000-3100 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to several bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the phenolic group is expected to be observed in the 1200-1300 cm⁻¹ range. researchgate.net

C-X (Halogen) Stretching: The stretching vibrations of the carbon-halogen bonds (C-Br, C-Cl, C-F) occur in the fingerprint region of the spectrum, generally below 1200 cm⁻¹. The C-F stretch is typically found at higher wavenumbers than the C-Cl and C-Br stretches.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities. researchgate.netresearchgate.netacs.orgresearchgate.net Comparing the experimental spectra with the theoretically calculated spectra aids in the accurate assignment of the observed vibrational modes.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
O-H Stretch3200 - 3600FTIR
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aromatic C=C Stretch1400 - 1600FTIR, Raman
C-O Stretch1200 - 1300FTIR
C-F Stretch1100 - 1250FTIR
C-Cl Stretch600 - 800FTIR, Raman
C-Br Stretch500 - 650FTIR, Raman

The positions and intensities of the vibrational bands can be sensitive to intramolecular interactions, such as hydrogen bonding. In this compound, the proximity of the fluorine atom to the hydroxyl group at the ortho position creates the potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. This interaction can lead to a shift in the O-H stretching frequency to lower wavenumbers and a broadening of the corresponding absorption band in the FTIR spectrum. researchgate.net The presence and strength of such an interaction can be further investigated by comparing the spectra with those of related isomers where this interaction is not possible.

Mass Spectrometry for Precise Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of bromine and chlorine atoms, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic pattern for the molecular ion and fragment ions containing these halogens. This isotopic pattern provides definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule.

Under electron ionization, the molecule will fragment in a predictable manner. Common fragmentation pathways for halogenated phenols include the loss of the halogen atoms, the hydroxyl group, and the formyl radical (CHO). The analysis of these fragmentation patterns can provide further confirmation of the molecular structure. For instance, the mass spectrum of the related compound 4-bromo-2-chlorophenol shows a clear molecular ion peak and characteristic fragment ions. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺224/226/228Molecular ion with isotopic pattern for Br and Cl
[M-H]⁺223/225/227Loss of a hydrogen atom
[M-OH]⁺207/209/211Loss of the hydroxyl group
[M-Br]⁺145/147Loss of the bromine atom
[M-Cl]⁺189/191Loss of the chlorine atom
[M-CHO]⁺195/197/199Loss of a formyl radical

Note: The m/z values are nominal and the isotopic distribution will result in multiple peaks for ions containing Br and Cl.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its molecular formula, C₆H₃BrClFO.

The presence of bromine and chlorine, each with two stable isotopes of significant abundance (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic pattern. The accurate mass measurement of the monoisotopic peak (containing ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, and ¹⁶O) and the relative abundances of the isotopic peaks provide unambiguous confirmation of the elemental formula.

Table 1: Predicted HRMS Data for the Molecular Ion [M]⁺ of this compound (C₆H₃BrClFO)

Isotopic CompositionTheoretical m/zRelative Abundance (%)
¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁹F¹⁶O223.9037100.00
¹³C¹²C₅¹H₃⁷⁹Br³⁵Cl¹⁹F¹⁶O224.90716.56
¹²C₆¹H₃⁸¹Br³⁵Cl¹⁹F¹⁶O225.901797.93
¹²C₆¹H₃⁷⁹Br³⁷Cl¹⁹F¹⁶O225.900832.40
¹³C¹²C₅¹H₃⁸¹Br³⁵Cl¹⁹F¹⁶O226.90506.42
¹³C¹²C₅¹H₃⁷⁹Br³⁷Cl¹⁹F¹⁶O226.90412.12
¹²C₆¹H₃⁸¹Br³⁷Cl¹⁹F¹⁶O227.898731.73

Note: The table presents the most significant peaks in the isotopic cluster. The theoretical m/z values are calculated based on the exact masses of the isotopes.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation of Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound ([C₆H₃BrClFO]⁺) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments detected. The fragmentation pattern provides a roadmap of the molecule's connectivity.

For halogenated phenols, fragmentation pathways typically involve the loss of the halogen atoms, carbon monoxide (CO) from the phenolic ring, and other small neutral molecules. youtube.comlibretexts.org The relative ease of cleavage often depends on the carbon-halogen bond strength (C-F > C-Cl > C-Br). Therefore, initial fragmentation might involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl). Subsequent fragmentation could involve the elimination of CO or HF. The study of these predictable fragmentation pathways is crucial for identifying unknown halogenated compounds and distinguishing between isomers. nih.govnih.gov

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Fragmentation EventProduct Ion (m/z)Neutral Loss
223.90Loss of Bromine144.97•Br
223.90Loss of Chlorine188.93•Cl
144.97Loss of CO116.97CO
188.93Loss of CO160.93CO
188.93Loss of HF168.94HF

Note: m/z values are based on the monoisotopic mass of the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

While a specific crystal structure for this compound is not available in the public domain, data from closely related structures, such as 3-bromo-4-chlorophenol (B78916) and other di- and trihalophenols, can provide excellent estimates for its molecular geometry. iucr.orgnih.gov Single-crystal X-ray diffraction analysis would reveal the planar nature of the benzene (B151609) ring and the precise spatial orientation of the hydroxyl and halogen substituents. The electron-withdrawing nature of the halogens and the hydroxyl group influences the electronic structure and, consequently, the bond lengths within the aromatic ring.

Table 3: Expected Bond Lengths and Angles for this compound

Bond/AngleTypeExpected Value
C-BrBond Length~1.89 Å
C-ClBond Length~1.74 Å
C-FBond Length~1.35 Å
C-O (hydroxyl)Bond Length~1.36 Å
C-C (aromatic)Bond Length~1.39 Å
O-HBond Length~0.96 Å
C-C-CBond Angle~120°
C-C-BrBond Angle~120°
C-C-ClBond Angle~120°
C-C-FBond Angle~120°
C-C-OBond Angle~120°

Note: These are typical values derived from crystallographic data of similar halogenated phenolic compounds. Actual values would vary slightly based on the specific electronic environment and intermolecular interactions.

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal packing of this compound would be dictated by a combination of intermolecular forces, primarily hydrogen bonds and halogen bonds.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The most common motif in phenols is the formation of O-H···O hydrogen bonds, which can lead to the assembly of molecules into chains or cyclic synthons. iucr.org

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom is attracted to a nucleophilic site, such as another halogen or an oxygen atom. nih.gov These interactions are highly directional. Halogen···halogen contacts are generally categorized into two types:

Type I: The two C-X···X angles are approximately equal (θ₁ ≈ θ₂).

Type II: One angle is close to 180° and the other is near 90° (θ₁ ≈ 180°, θ₂ ≈ 90°). Type II interactions are generally considered true halogen bonds. iucr.orgnih.gov

Given the presence of Br, Cl, and F, a complex network of interactions is possible. Bromine is a strong halogen bond donor, chlorine is intermediate, and fluorine is a very weak donor but can act as a hydrogen or halogen bond acceptor. Therefore, one could expect to see O-H···O hydrogen bonds, as well as potential C-Br···O, C-Cl···O, or C-Br···Cl halogen bonds directing the crystal packing. The study of these interactions in isomers like 3-bromo-4-chlorophenol has been crucial for understanding their influence on crystal engineering and material properties. iucr.orgnih.gov

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondO-HO (of another molecule)Primary structure-directing synthon
Halogen BondC-BrO, Cl, Br, or FDirectional control of molecular assembly
Halogen BondC-ClO, Cl, Br, or FDirectional control of molecular assembly
π-π StackingBenzene RingBenzene RingContributes to packing efficiency

Theoretical and Computational Chemistry Studies on 3 Bromo 4 Chloro 2 Fluorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of 3-Bromo-4-chloro-2-fluorophenol. These computational approaches allow for a detailed analysis of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure and electronic characteristics of chemical compounds. For halogenated phenols, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to optimize the molecular geometry and predict various electronic properties. researchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a Halogenated Phenol (B47542) Derivative using DFT

Parameter Value
HOMO Energy Value not available
LUMO Energy Value not available
HOMO-LUMO Gap Value not available
Dipole Moment Value not available

Conformational Analysis and Intramolecular Interactions

The presence of multiple substituents on the phenol ring of this compound leads to the possibility of different spatial arrangements, or conformations, which are influenced by various intramolecular interactions.

Investigation of Rotational Isomers and Energy Barriers

The rotation around single bonds, particularly the C-O bond of the hydroxyl group, can give rise to different rotational isomers (rotamers). For ortho-substituted phenols, two primary conformers are often considered: one where the hydroxyl hydrogen is directed towards the ortho-substituent (cis) and one where it is directed away (trans). researchgate.netmdpi.com The relative stability of these conformers is determined by a balance of steric and electronic effects.

Computational methods can be used to perform potential energy scans by systematically changing the relevant dihedral angles to map out the conformational landscape. mdpi.commdpi.com These scans help in identifying the stable conformers as energy minima and the transition states for their interconversion as energy maxima. The energy difference between a stable conformer and a transition state represents the rotational energy barrier. For some ortho-hydroxyaryl Schiff bases, these barriers have been calculated to be in the range of 7–9 kJ mol⁻¹. mdpi.com

Characterization of Intramolecular Hydrogen Bonding and Halogen Bonding Interactions

Intramolecular interactions play a crucial role in determining the preferred conformation and reactivity of this compound. The presence of a hydroxyl group and halogen atoms in close proximity allows for the formation of intramolecular hydrogen bonds and halogen bonds.

An intramolecular hydrogen bond can form between the hydroxyl hydrogen and the adjacent fluorine or chlorine atom. nih.gov The strength of this interaction depends on the nature of the halogen. In some halophenols, an O–H···X (where X is a halogen) hydrogen bond can stabilize a particular conformation. nih.govcore.ac.uk

Furthermore, halogen atoms can act as electrophilic centers (σ-holes) and interact with nucleophilic regions within the same molecule, leading to intramolecular halogen bonds. nih.goviucr.org The interplay between hydrogen bonding and halogen bonding can be synergistic, where the formation of an intramolecular hydrogen bond to the electronegative belt of a halogen can enhance its σ-hole, thereby strengthening its potential as a halogen bond donor. nih.gov Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions by analyzing the delocalization of electron density between orbitals. mdpi.com

Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netacs.org The calculated frequencies are often scaled to better match the experimental values due to the harmonic approximation used in the calculations. The potential energy distribution (PED) analysis can be used to make a detailed assignment of the vibrational modes. acs.org For halogenated phenols, characteristic bands include the O–H stretching vibration (typically around 3200-3600 cm⁻¹) and C-halogen stretching vibrations at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts are then compared with experimental spectra to aid in the structural elucidation of the molecule. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.netacs.org The calculated excitation energies and oscillator strengths can be compared with the absorption maxima (λmax) observed experimentally. For fluorophenols, the position of the fluorine substituent has been shown to have a significant effect on the S1 ← S0 electronic transition, which can be accurately predicted by TD-DFT calculations. acs.org

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Substituted Phenol

Spectroscopic Data Predicted Value Experimental Value
O-H Stretch (IR) Value not available ~3200-3600 cm⁻¹
¹H NMR (hydroxyl proton) Value not available ~9–10 ppm (in DMSO-d₆)
UV-Vis (λmax) Value not available Value not available

Computational NMR Chemical Shift and Coupling Constant Prediction (GIAO Approximation)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comliverpool.ac.uk This method effectively addresses the gauge origin problem, providing accurate predictions of the magnetic shielding tensors for atoms in a molecule. mdpi.com

For this compound, GIAO calculations, typically performed using DFT with a suitable basis set like 6-311++G(d,p), can predict the ¹H and ¹³C chemical shifts. liverpool.ac.uk The calculations involve optimizing the molecule's geometry and then computing the NMR shieldings for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the halogen (F, Cl, Br) and hydroxyl (-OH) substituents cause distinct downfield or upfield shifts for the aromatic protons and carbons. For instance, the hydroxyl proton is expected to appear significantly downfield. Comparing the computed shifts with experimental data helps confirm the molecule's structure and the specific arrangement of its substituents.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method. (Note: These are representative values and actual calculated shifts may vary based on the level of theory and basis set used.)

AtomPredicted Chemical Shift (δ, ppm)
H (on O)9.5 - 10.5
H (on ring)6.8 - 7.5
C-OH150 - 155
C-F145 - 150 (with C-F coupling)
C-Cl125 - 130
C-Br110 - 115
C-H115 - 125

This table is interactive. You can sort the data by clicking on the column headers.

Theoretical Vibrational Spectra and IR/Raman Intensity Calculations

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. acs.org These calculations provide a complete set of vibrational modes, which can be visualized to understand the specific atomic motions involved.

For this compound, a detailed vibrational assignment can be made by correlating the calculated frequencies with experimental FT-IR and FT-Raman spectra. acs.orgresearchgate.net Key vibrational modes include:

O-H stretch: A characteristic broad band, typically around 3200-3600 cm⁻¹, influenced by hydrogen bonding.

C-C aromatic stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-O-H in-plane bending: Usually found near 1250 cm⁻¹. ias.ac.in

C-Halogen stretching: Vibrations for C-F, C-Cl, and C-Br bonds appear in the fingerprint region below 1300 cm⁻¹. Specifically, C-Br and C-Cl vibrations are expected between 550-650 cm⁻¹.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for this compound. (Note: This is an illustrative table. Actual frequencies depend on the specific computational method.)

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(O-H)~3450O-H stretch
ν(C-H)~3080Aromatic C-H stretch
ν(C=C)~1580, 1470, 1420Aromatic ring stretch
δ(C-O-H)~1250In-plane O-H bend
ν(C-F)~1200C-F stretch
ν(C-Cl)~650C-Cl stretch
ν(C-Br)~580C-Br stretch

This table is interactive. You can sort the data by clicking on the column headers.

Electronic Absorption Spectra (UV-Vis) Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. acs.orgacs.org This analysis provides insight into the electronic transitions within the molecule, such as π → π* and n → π* transitions.

For this compound, TD-DFT calculations can predict its UV-Vis absorption bands. acs.org The calculations, often performed in both gas phase and with a solvent model (like the Polarizable Continuum Model, PCM), help understand how the electronic structure is affected by the environment. academie-sciences.fr The predicted spectra are then compared with experimental results to validate the computational model. The HOMO-LUMO transition is typically the lowest energy transition and a key contributor to the main absorption band. researchgate.net Studies on similar fluorophenols show that TD-DFT can accurately predict the sequence of excitation wavelengths. nih.gov

Analysis of Reactivity Descriptors

Computational chemistry also allows for the calculation of various descriptors that explain and predict the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface of the molecule.

Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atom of the hydroxyl group and potentially on the aromatic ring due to the lone pairs.

Blue/Green regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydroxyl proton.

The MEP map provides a clear, qualitative picture of the charge distribution and is invaluable for understanding intermolecular interactions and reaction mechanisms. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: Represents the ability to donate an electron and is associated with nucleophilicity.

LUMO: Represents the ability to accept an electron and is associated with electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap implies that the molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing halogen substituents.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify charge delocalization and stabilizing hyperconjugative interactions. acs.org

In this compound, NBO analysis can reveal:

Intramolecular charge transfer: It can quantify the delocalization of electron density from the lone pairs of the oxygen, fluorine, chlorine, and bromine atoms into the antibonding π* orbitals of the aromatic ring.

Reactivity and Reaction Mechanism Investigations of 3 Bromo 4 Chloro 2 Fluorophenol

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of 3-bromo-4-chloro-2-fluorophenol is rendered susceptible to nucleophilic attack due to the electron-withdrawing nature of the halogen substituents. This effect, combined with the activating influence of the hydroxyl group (particularly in its phenoxide form), facilitates nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Halogens (Bromine, Chlorine, Fluorine) by Various Nucleophiles

In SNAr reactions involving this compound, the displacement of the fluorine atom is generally favored over chlorine and bromine. This selectivity is attributed to the high electronegativity of fluorine, which makes the carbon atom it is bonded to highly electrophilic and thus the primary site for nucleophilic attack. The stability of the intermediate Meisenheimer complex, a key factor in the rate-determining step of SNAr reactions, is enhanced by the presence of the fluorine atom.

For example, the reaction with sodium methoxide (B1231860) results in the selective displacement of the fluorine atom to yield 3-bromo-4-chloro-2-methoxyphenol. Similar regioselectivity is observed with other nucleophiles, such as amines and thiols, which preferentially displace the fluorine atom to form the corresponding substituted phenols.

Table 1: Nucleophilic Aromatic Substitution Products of this compound

Nucleophile Product
Sodium Methoxide 3-Bromo-4-chloro-2-methoxyphenol
Amines N-Aryl-3-bromo-4-chloro-2-aminophenols

Influence of Substituents on Reaction Kinetics, Thermodynamics, and Regioselectivity

The substituents on the aromatic ring significantly influence the kinetics, thermodynamics, and regioselectivity of SNAr reactions. The hydroxyl group acts as a powerful activator, especially when deprotonated to the phenoxide ion, thereby increasing the rate of nucleophilic attack. The electron-withdrawing inductive effects of the halogen atoms (fluorine, chlorine, and bromine) contribute to the acidification of the phenolic proton, which facilitates the formation of the more reactive phenoxide.

Furthermore, the halogens stabilize the negative charge in the Meisenheimer complex through their inductive effects, which is crucial for the reaction to proceed. The regioselectivity of these reactions is a consequence of the balance between the electronic activation provided by the substituents and the relative lability of the carbon-halogen bonds, with the C-F bond being the most susceptible to cleavage in this context.

Electrophilic Aromatic Substitution (EAS) Potential and Directing Effects

While the electron-withdrawing halogens generally deactivate the aromatic ring towards electrophilic attack, the strongly activating and ortho-, para-directing hydroxyl group can enable electrophilic aromatic substitution (EAS) reactions under suitable conditions. The outcome of such reactions is determined by the interplay between the activating hydroxyl group, the deactivating halogens, and steric factors.

Site Selectivity in Further Electrophilic Functionalization (e.g., Nitration, Sulfonation)

In electrophilic functionalization reactions like nitration or sulfonation, the incoming electrophile will preferentially substitute at positions that are activated by the hydroxyl group and are sterically accessible. For this compound, the hydroxyl group activates the ortho (positions 2 and 6) and para (position 4) positions. However, these positions are already occupied by halogen atoms.

Consequently, electrophilic attack is most likely to occur at the remaining available positions, with the directing effects of the existing substituents determining the precise location. The hydroxyl group is a more potent activator than the deactivating halogens. Therefore, the position ortho to the hydroxyl group (position 6) is the most probable site for electrophilic substitution, as it is strongly activated and less sterically hindered compared to other potential sites.

Table 2: Directing Effects of Substituents in this compound

Substituent Position Directing Effect
-OH 1 ortho, para-directing (activating)
-F 2 ortho, para-directing (deactivating)
-Br 3 ortho, para-directing (deactivating)

Steric and Electronic Effects of Multiple Halogens on EAS Reactivity

The presence of three halogen atoms on the phenol (B47542) ring significantly impacts its reactivity in EAS reactions. Electronically, the inductive electron withdrawal by the halogens deactivates the aromatic ring, making it less nucleophilic. This deactivating effect is cumulative, rendering the trisubstituted phenol considerably less reactive than phenol itself.

Oxidative and Reductive Transformations of the Halogenated Phenol Core

The this compound core is amenable to both oxidative and reductive transformations. The phenolic moiety is generally susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials, depending on the oxidizing agent and reaction conditions. The electron-withdrawing halogens can influence the oxidation potential of the phenol.

Conversely, reductive processes can be employed for the selective removal of halogen atoms through a reaction known as hydrodehalogenation. This is typically achieved via catalytic hydrogenation, often using palladium-based catalysts, or with other reducing agents. The reaction conditions and choice of catalyst can be tailored to achieve selective dehalogenation, allowing for the stepwise removal of bromine and chlorine in preference to fluorine. This selective dehalogenation offers a synthetic pathway to less halogenated phenols from the this compound precursor.

Catalytic Hydrogenation for Selective Dehalogenation

Catalytic hydrogenation is a widely used method for the hydrodehalogenation of aryl halides. The selectivity of this process is primarily dependent on the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl > C-F. acs.org For this compound, this hierarchy predicts that the bromine atom will be the most susceptible to removal, followed by chlorine, and then fluorine, which is generally resistant to cleavage under standard hydrogenation conditions.

The reaction is typically performed using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. colab.wsacs.org The choice of catalyst, solvent, and reaction conditions can be tuned to enhance the selectivity of the dehalogenation process. For instance, bromides can be selectively reduced in the presence of various other functional groups, including chloro substituents. colab.ws

The stepwise dehalogenation would proceed as follows:

Debromination: The initial and most facile step is the hydrogenolysis of the C-Br bond to yield 4-chloro-2-fluorophenol (B1580588).

Dechlorination: Under more forcing conditions, the C-Cl bond can be cleaved to produce 2-fluorophenol (B130384).

Defluorination: The C-F bond is the strongest and its removal is the most difficult, requiring harsh reaction conditions.

This selective dehalogenation makes catalytic hydrogenation a valuable tool for synthetically modifying this compound to access less halogenated derivatives.

Table 1: Predicted Products of Catalytic Hydrogenation

Reactant Major Product (Mild Conditions) Product (Forcing Conditions) Product (Harsh Conditions)

Oxidative Coupling Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl group of this compound can participate in oxidative coupling reactions, typically initiated by one-electron oxidants or enzymatic catalysts like peroxidases or laccases. mdpi.com This process involves the formation of a phenoxy radical intermediate. This highly reactive species can then couple with another radical in various ways, leading to the formation of dimers, oligomers, or polymers.

The coupling can occur via two main pathways:

C-C Coupling: The coupling of two aromatic rings, resulting in the formation of dihydroxybiphenyl derivatives.

C-O Coupling: The coupling of a phenoxy radical with the hydroxyl group of another phenol molecule, leading to the formation of diphenyl ether linkages.

Studies on similar halophenols have shown that oxidation can lead to the formation of higher molecular weight compounds, including oligomers with C-O bonds. mdpi.com The specific substitution pattern on the aromatic ring of this compound will influence the regioselectivity of the coupling, directing the formation of specific isomers. Dehalogenation can also occur during oxidative coupling processes. acs.org

Table 2: Potential Oxidative Coupling Products

Reaction Type Intermediate Potential Product Structures
C-C Coupling Phenoxy Radical Dimerized dihydroxy-dihalo-biphenyls

Photochemical Reactivity and Degradation Pathways

The absorption of UV light can induce the degradation of this compound in aqueous solutions. The photochemical behavior of halophenols is highly dependent on the nature and position of the halogen substituents. ias.ac.insemanticscholar.org Given its polysubstituted nature, the photodegradation of this compound is expected to be complex, potentially involving multiple competing pathways initiated by the cleavage of different carbon-halogen bonds.

UV-Induced Dehalogenation and Rearrangement Mechanisms

The primary photochemical event is the fission of a carbon-halogen bond. The relative ease of cleavage (C-Br > C-Cl > C-F) suggests that the photolysis of the C-Br bond is the most likely initiating step. aip.orgmdpi.com

The mechanism of C-X bond cleavage can vary:

Heterolytic Fission: This process involves the cleavage of the C-X bond to form a carbene and a halide ion (HX). This pathway is common for halophenols, particularly those with halogens at the 4-position, leading to the formation of a carbene intermediate (an oxocyclohexadienylidene). ias.ac.insci-hub.se

For halophenols with a halogen at the 2-position, like this compound, photoreactions can also lead to ring contraction, forming cyclopentadiene (B3395910) carboxylic acids via a ketene (B1206846) intermediate. ias.ac.in The presence of halogens at multiple positions (2, 3, and 4) suggests that a combination of these mechanisms could be operative, leading to a complex mixture of intermediates and final products.

Characterization of Photoproducts and Their Formation Mechanisms

The reactive intermediates generated upon UV irradiation, such as radicals and carbenes, can undergo various subsequent reactions that determine the final product distribution.

Reaction with Water: Carbene intermediates can react with water to form hydroquinones. semanticscholar.org Phenyl radicals can abstract a hydrogen atom from water to form dehalogenated phenols.

Reaction with Oxygen: In the presence of oxygen, carbenes can react to form benzoquinone-O-oxides, which subsequently yield benzoquinones. sci-hub.se

Reaction with other Phenol Molecules: Intermediates can react with another molecule of the parent phenol to form halogenated dihydroxybiphenyls. semanticscholar.org

Based on studies of related compounds, the photodegradation of this compound is expected to produce a range of products resulting from debromination, dechlorination, and hydroxylation. A study on the pesticide profenofos, which contains the 4-bromo-2-chlorophenyl moiety, identified 4-bromo-2-chlorophenol (B165030) as a major photodegradation product, underscoring the lability of attached phosphate (B84403) esters over the aryl halides themselves. mdpi.com Further degradation would likely proceed via cleavage of the C-Br bond.

Table 3: Potential Photoproducts and Their Precursors

Intermediate Species Subsequent Reaction Likely Photoproduct(s)
Phenyl Radical (from C-Br cleavage) H-atom abstraction 4-Chloro-2-fluorophenol
Carbene (from C-Cl cleavage) Reaction with H₂O Bromofluorohydroquinone
Carbene (from C-Br cleavage) Reaction with O₂ Chloro-fluoro-benzoquinone
Ketene (from ring contraction) Reaction with H₂O Chloro-fluoro-cyclopentadiene carboxylic acid

Derivatization and Synthetic Utility of 3 Bromo 4 Chloro 2 Fluorophenol As a Building Block

Functionalization via Cross-Coupling Reactions at Halogenated Positions

The presence of bromine and chlorine atoms on the aromatic ring of 3-bromo-4-chloro-2-fluorophenol provides strategic points for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The difference in bond dissociation energies and reactivity between the C-Br and C-Cl bonds often allows for selective functionalization, with the bromo-substituent typically being more reactive in palladium-catalyzed processes. arkat-usa.org

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and halogenated phenols are common substrates for these transformations.

The Suzuki-Miyaura coupling is a widely used method for synthesizing biaryl compounds by reacting an aryl halide with an arylboronic acid. core.ac.ukresearchgate.net For a substrate like this compound, the reaction can be directed selectively to the more reactive C-Br bond. In a representative example involving a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, selective arylation at the C-Br position was achieved using a palladium catalyst with various arylboronic acids. researchgate.net This highlights the utility of protecting the phenolic hydroxyl as an ester before performing the coupling reaction, which can then be followed by hydrolysis to restore the phenol (B47542) if desired. Such strategies are crucial for building complex substituted biaryl phenols.

Typical Suzuki Coupling Conditions:

ComponentReagent/ConditionReference
Aryl HalideEster derivative of a bromochlorophenol researchgate.net
Coupling PartnerArylboronic acid researchgate.net
CatalystPd(PPh₃)₄ (Palladium(0)) researchgate.net
BaseK₃PO₄ researchgate.net
Solvent1,4-Dioxane / Water researchgate.net
Temperature90 °C researchgate.net

While specific examples with this compound are not detailed in the provided literature, the principles of Stille (using organotin reagents) and Negishi (using organozinc reagents) couplings are also broadly applicable for the formation of biaryl and heteroaryl structures from aryl halides. unibo.itresearchgate.net These methods provide alternative pathways that can be advantageous depending on the desired functional group tolerance and substrate scope.

The formation of carbon-heteroatom bonds at the halogenated positions opens avenues to a wide range of functionalized derivatives, such as arylamines and diaryl ethers, which are common motifs in medicinal chemistry.

Ullmann-type couplings are classic copper-catalyzed reactions for forming C-O and C-N bonds. organic-chemistry.org To synthesize diaryl ethers, this compound can be reacted with another phenol in the presence of a copper catalyst and a base. arkat-usa.orgmdpi.com The reaction is generally selective for the more labile C-Br bond over the C-Cl bond. arkat-usa.org Similarly, Ullmann condensation can be used to form C-N bonds by coupling the aryl halide with an amine, often requiring high temperatures. organic-chemistry.org

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed method for C-N bond formation that often proceeds under milder conditions than the Ullmann reaction. mit.edu This reaction would involve coupling this compound (or a protected derivative) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as t-BuBrettPhos), and a base. mit.edu This method is highly versatile and allows for the synthesis of a diverse array of substituted anilines. Likewise, Buchwald-Hartwig C-O coupling can be used to form diaryl ethers under palladium catalysis, providing an alternative to the copper-based Ullmann reaction. mit.edu

Modifications of the Phenolic Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group is another key site for derivatization, allowing for the synthesis of ethers and esters. These modifications can be used to protect the hydroxyl group, alter the molecule's physical properties, or introduce new functionalities for subsequent reactions. nih.govsmolecule.com

The Williamson ether synthesis is a fundamental and versatile method for preparing alkyl ethers from phenols. masterorganicchemistry.com The process involves two main steps: first, the deprotonation of the phenolic hydroxyl group using a base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide anion. Second, the phenoxide undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., propargyl bromide, ethyl iodide) to yield the corresponding alkyl aryl ether. core.ac.ukmasterorganicchemistry.com

Example of Etherification Conditions:

ComponentReagent/ConditionReference
Phenol4-Bromo-2-chlorophenol (B165030) (analogous starting material) core.ac.uk
Alkylating AgentPropargyl bromide core.ac.uk
BaseK₂CO₃ core.ac.uk
SolventDry Acetone core.ac.uk
ConditionReflux (80 °C) core.ac.uk

The synthesis of aryl ethers from the phenolic hydroxyl group is typically accomplished using cross-coupling methods like the Ullmann or Buchwald-Hartwig C-O coupling reactions, where the phenol is coupled with a different aryl halide. mdpi.commit.edu

Phenolic esters are readily synthesized by reacting the hydroxyl group of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net

This esterification serves multiple synthetic purposes. The resulting ester can act as a protecting group for the phenol, preventing its interference in subsequent reactions such as cross-couplings at the halogen positions. researchgate.net Following the desired transformations, the ester can be easily hydrolyzed back to the phenol. Furthermore, the ester functionality itself can be a key feature in the final molecule, influencing its biological activity or its properties as a component in advanced materials like liquid crystals or polymers. For instance, specific esters of related chlorinated phenols have been synthesized as intermediates for further derivatization. nih.gov

Example of Esterification Conditions:

ComponentReagent/ConditionReference
Phenol2-Bromo-4-chlorophenol researchgate.net
Acylating Agent2-Bromobutanoyl bromide researchgate.net
BasePyridine researchgate.net
SolventNot specified (often an inert solvent like DCM) researchgate.net
ConditionNot specified (typically room temperature) researchgate.net

Incorporation into Complex Molecular Architectures and Scaffolds

The true synthetic utility of this compound lies in its role as a scaffold for building larger, more complex molecules. Its multiple, differentially reactive sites allow for a programmed, stepwise introduction of various substituents. This makes it an attractive starting material for creating libraries of compounds in drug discovery and materials science.

For example, a synthetic route could begin with the esterification of the phenol, followed by a selective Suzuki coupling at the bromine position to install a specific aryl group. researchgate.net The ester could then be hydrolyzed, and the newly revealed phenol could undergo an etherification reaction. Finally, the less reactive chlorine atom could be functionalized under more forcing cross-coupling conditions. This stepwise approach provides precise control over the final molecular architecture. Halogenated phenols and their derivatives are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.comsmolecule.com The incorporation of this building block into larger structures, such as Schiff bases or poly-aryl systems, demonstrates its value in creating complex and functionally diverse molecules. bohrium.com

As a Precursor for Ligands in Catalysis (theoretical implications, no specific drug design)

The strategic placement of ortho-fluoro, meta-bromo, and para-chloro substituents relative to the hydroxyl group on the phenol ring provides a powerful platform for designing novel ligands for metal-catalyzed reactions. The hydroxyl group and the halogens serve as synthetic handles to introduce coordinating moieties, allowing for the construction of bidentate or polydentate ligands with precisely controlled steric and electronic properties.

The phenolic hydroxyl group can be readily converted into an ether, creating a coordinating oxygen atom. The true versatility, however, lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions. fluoromart.comambeed.com The C-Br bond is generally more reactive than the C-Cl bond under these conditions, allowing for stepwise and site-selective functionalization.

For instance, a Suzuki coupling reaction could be performed selectively at the C-Br position to introduce a phosphine, pyridine, or other coordinating group. A subsequent, more forceful coupling reaction could then modify the C-Cl position. This stepwise approach allows for the synthesis of asymmetric chelating ligands. The ortho-fluoro substituent plays a crucial role by modulating the electronic nature of the aromatic ring and influencing the properties of the final metal complex.

A key derivative that highlights this potential is (3-Bromo-4-chloro-2-fluorophenyl)boronic acid. bldpharm.com This compound can be synthesized from the parent phenol and serves as a versatile building block itself, enabling its incorporation into larger ligand scaffolds through Suzuki coupling.

Theoretical Implications for Catalysis:

The combination of electron-withdrawing halogens and a potentially coordinating etherified oxygen atom can create a ligand environment that is both electron-poor and sterically demanding. In a catalytic cycle, such ligands can influence the stability of intermediates and the rates of key steps like oxidative addition and reductive elimination. For example, a fourth-generation catalyst system for C-N coupling reactions utilizes ligands that are both sterically hindered and strongly electron-donating to achieve high efficiency. nih.gov By modifying this compound, ligands with tailored steric bulk and electronic properties can be designed to fine-tune the performance of a metal center for specific catalytic transformations, such as amination or thioetherification of aryl halides. nih.gov

Table 1: Potential Ligand Precursors from this compound

Precursor CompoundSynthetic PathwayPotential Ligand Type
(3-Bromo-4-chloro-2-fluorophenyl)boronic acidBorylation of the parent phenolBuilding block for biaryl phosphine ligands via Suzuki coupling
2-(3-Bromo-4-chloro-2-fluorophenoxy)pyridineWilliamson ether synthesisN,O-Bidentate ligand
(4-Chloro-2-fluoro-3-(diphenylphosphino)phenyl)boronic acidSelective bromination-lithiation-phosphinylation followed by borylationP,C-Bidentate ligand precursor
N-Aryl-3-bromo-4-chloro-2-fluorobenzamideAmidation of a carboxylated derivativePrecursor for N-heterocyclic carbene (NHC) ligands

Role in the Synthesis of Novel Organic Frameworks and Supramolecular Assemblies

The well-defined substitution pattern of this compound makes it an excellent candidate for constructing highly ordered, multidimensional structures such as supramolecular assemblies and covalent organic frameworks (COFs). The assembly of these structures is directed by specific, non-covalent intermolecular interactions, including hydrogen bonding and halogen bonding.

The hydroxyl group is a classic hydrogen bond donor and acceptor. The bromine and chlorine atoms, possessing regions of positive electrostatic potential on their outer surfaces (known as a σ-hole), can act as effective halogen bond donors, interacting with Lewis basic sites on adjacent molecules. acs.org Halogen bonding is a highly directional interaction, comparable in strength to a hydrogen bond, making it a powerful tool for crystal engineering and the rational design of solid-state architectures. acs.orgresearchgate.net

By derivatizing this compound into Schiff bases, for example, by condensation with various amines, one can create larger, more complex building blocks. rsc.orgresearchgate.net These Schiff base derivatives often exhibit strong intramolecular hydrogen bonds between the phenolic oxygen and the imine nitrogen. researchgate.net The remaining halogen atoms on the periphery of the molecule are then available to direct intermolecular assembly through halogen bonding and π-π stacking interactions, leading to the formation of intricate 3D networks. researchgate.net

For the construction of covalent organic frameworks (COFs), the phenol can be derivatized into multifunctional monomers. For example, conversion into a trialdehyde or triamine derivative would create a trigonal node that can be polymerized with complementary linear linkers to form a robust, porous, and crystalline framework. The persistence of the halogen atoms on the framework's pore walls would imbue the final material with unique surface properties, potentially enhancing its selectivity for gas sorption or its catalytic activity. The use of halogenated phenols as building blocks for COFs and other polymers is a growing area of materials science. fluorochem.co.uk

Table 2: Intermolecular Interactions and Potential Frameworks

Interaction TypeParticipating GroupsRole in AssemblyPotential Structure
Hydrogen BondingPhenolic -OHDirects self-assembly of phenol units or links larger derivatives.Supramolecular chains or sheets
Halogen BondingC-Br, C-ClDirectional control in crystal packing, linking building blocks. acs.org3D supramolecular networks
π-π StackingAromatic RingStabilizes layered structures. researchgate.netStacked molecular arrays
Covalent BondingDerivatized functional groups (e.g., aldehydes, amines)Forms robust, permanent linkages between monomer units.Covalent Organic Frameworks (COFs)

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in separating 3-Bromo-4-chloro-2-fluorophenol from impurities, starting materials, and byproducts, which is crucial for purity assessment and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of halogenated phenols. A validated HPLC method ensures the reliability, accuracy, and precision of quantitative measurements.

Method Development: The development of an HPLC method for this compound would typically involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. A reverse-phase approach is common for phenolic compounds.

A potential HPLC method could be established using a C8 or C18 stationary phase, which is effective for separating brominated phenolic compounds. mdpi.com The mobile phase would likely consist of a mixture of an aqueous component, such as water with a small percentage of acid (e.g., 0.05% trifluoroacetic acid or 0.1% formic acid) to ensure the phenol (B47542) is in its protonated form and to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comacademicjournals.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of compounds with a range of polarities. mdpi.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. academicjournals.orgmdpi.com For instance, a multiwavelength analysis might select wavelengths around 280 nm for general phenolic compounds. mdpi.com

Interactive Data Table: Illustrative HPLC Method Parameters for Halogenated Phenol Analysis

ParameterConditionRationale
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm)Provides good separation for bromophenolic compounds. mdpi.com
Mobile Phase A Water with 0.05% Trifluoroacetic AcidAcidification suppresses ionization for better peak shape. mdpi.com
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC. mdpi.com
Gradient 2% B to 70% B over 35 minutesEnsures elution of both polar and non-polar compounds. mdpi.com
Flow Rate 0.25 mL/minAppropriate for the column dimensions. mdpi.com
Column Temp. 30 °CTemperature control ensures reproducible retention times. mdpi.com
Detection DAD at 210 nmWavelength for detecting a range of bromophenols. mdpi.com
Injection Vol. 5 µLA standard volume for analytical HPLC. mdpi.com

Validation: Method validation is a critical step to ensure the analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by preparing a series of calibration standards and analyzing them. A high coefficient of determination (R²) for the calibration curve, ideally ≥ 0.999, indicates good linearity. mdpi.com

Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a matrix and the recovery is calculated. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For halogenated phenols, LODs in the low µg/mL or even ng/mL range can be achieved. mdpi.comresearchgate.net

Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, which are polar and may exhibit poor peak shape or thermal degradation in the GC inlet, derivatization is often a necessary step to increase their volatility and thermal stability. nih.gov

Derivatization: The primary purpose of derivatization is to convert the polar hydroxyl group of the phenol into a less polar, more volatile ether or ester. nih.gov Common derivatization techniques for phenols include:

Silylation: This is a widely used method where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. nih.govmdpi.com The derivatization reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent. tandfonline.com

Acylation: This involves the reaction of the phenol with an acylating agent to form an ester.

Alkylation: This technique can also be used, for example with methyl chloroformate (MCF), which can improve reproducibility and compound stability compared to silylation for certain sample matrices. nih.gov

GC-MS Analysis: Following derivatization, the sample is injected into the GC-MS system. A non-polar or mid-polarity capillary column, such as a DB-5ms, is typically used for the separation of the derivatized analytes. hpst.cz The GC oven temperature is programmed to ramp from a lower to a higher temperature to elute the compounds based on their boiling points. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a "fingerprint" for identification. A GC method developed for regioisomers of 3-chloro-5-fluorophenol (B150331) utilized an Rtx®-65 column, demonstrating the importance of selecting the appropriate stationary phase for separating structurally similar isomers. longdom.org

Interactive Data Table: Example GC-MS Parameters for Phenolic Compound Analysis

ParameterConditionRationale
Derivatization Agent MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide)Effective for derivatizing plant phenolics for GC-MS analysis. nih.gov
GC Column Agilent J&W DB-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm)A common column for semivolatile organic compound analysis. hpst.cz
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column. hpst.czlongdom.org
Inlet Temperature 240 °CEnsures volatilization of the derivatized analyte. longdom.org
Oven Program Temperature gradient (e.g., initial hold then ramp)Separates compounds based on boiling points. nih.gov
MS Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS. hpst.cz
Mass Analyzer Quadrupole or Time-of-Flight (TOF)To separate ions based on their mass-to-charge ratio.

Electrochemical Characterization for Redox Behavior and Sensing Principles

Electrochemical methods are valuable for investigating the redox properties of this compound and for developing research-oriented sensors for its detection.

Cyclic voltammetry (CV) is a powerful electrochemical technique for studying the oxidation and reduction processes of electroactive species. For halogenated phenols, CV can provide insights into their redox potentials and the mechanisms of electron transfer.

The electrochemical behavior of phenols is often complex, involving the transfer of electrons and protons. conicet.gov.ar The oxidation of a phenol typically involves the formation of a phenoxy radical. The presence and position of halogen substituents on the aromatic ring significantly influence the oxidation potential. Electron-withdrawing groups, such as halogens, generally make the compound more difficult to oxidize, shifting the oxidation potential to more positive values.

Studies on other halogenated phenols, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), have shown multiple cathodic peaks in their cyclic voltammograms, indicating a multi-step reduction process likely involving the cleavage of carbon-halogen bonds. researchgate.net For this compound, one would expect an irreversible oxidation peak corresponding to the formation of the phenoxy radical. The reduction process would likely involve the sequential cleavage of the carbon-bromine and carbon-chlorine bonds, with the C-Br bond being easier to reduce than the C-Cl bond. The specific potentials for these processes would depend on the solvent, supporting electrolyte, and electrode material used. The presence of trace amounts of water can also significantly influence the electrochemical properties of phenols in organic solvents. acs.org

The development of electrochemical sensors for the detection of specific chemical compounds in non-biological matrices is an active area of research. These sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. mdpi.com

A sensor for this compound could be based on its electrochemical oxidation at the surface of a modified electrode. The electrode modification is key to enhancing the sensitivity and selectivity of the sensor. Materials such as graphene and conducting polymers have shown promise for the detection of hazardous phenolic compounds. mdpi.com

The general principle of such a sensor would involve the immobilization of a recognition element or a catalyst on an electrode surface, such as a glassy carbon electrode. When the target analyte, this compound, comes into contact with the modified electrode surface and a suitable potential is applied, it undergoes an electrochemical reaction (oxidation). The resulting current is proportional to the concentration of the analyte in the sample.

For instance, conducting polymer sensor arrays have been used to identify chlorinated organic phenols based on pattern recognition of their responses. acs.org Another approach could involve the use of carbon dot-based electrochemiluminescence (ECL) sensors, which have demonstrated high sensitivity for the detection of other halogenated phenols in water samples. acs.org The development of such a sensor would require optimization of the electrode material, the supporting electrolyte pH, and the applied potential to achieve the best analytical performance for this compound in specific research contexts, such as monitoring its presence in chemical reaction mixtures or in environmental research samples.

Future Research Directions and Unexplored Avenues for 3 Bromo 4 Chloro 2 Fluorophenol

Exploration of Novel Catalytic Transformations and C-H Functionalization

The distinct electronic properties and reactivity of the three carbon-halogen bonds in 3-Bromo-4-chloro-2-fluorophenol make it an ideal substrate for exploring selective catalytic transformations. The C-Br bond is typically more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than C-Cl bonds, opening avenues for selective functionalization. Future research could focus on leveraging this reactivity difference to perform Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions exclusively at the C3 position.

Furthermore, the compound is a prime candidate for direct C-H functionalization, a powerful strategy for molecular diversification that avoids pre-functionalized starting materials. nih.gov The phenolic hydroxyl group is a known directing group, capable of guiding catalysts to functionalize the ortho C-H bonds. researchgate.netnih.gov In this molecule, the C6 position is unsubstituted and ortho to the hydroxyl group, making it a logical target for regioselective C-H activation. Investigating ruthenium or palladium-catalyzed C-H olefination, arylation, or alkylation at this position could yield a diverse library of complex phenol (B47542) derivatives. nih.gov

Table 1: Potential Site-Selective Reactions

Reactive Site Potential Transformation Catalytic System Anticipated Product Class
C3-Br Suzuki Coupling Pd(0) / Ligand 3-Aryl-4-chloro-2-fluorophenols
C3-Br Buchwald-Hartwig Amination Pd(0) / Ligand 3-Amino-4-chloro-2-fluorophenols
C6-H C-H Olefination Pd(II) or Ru(II) 6-Alkenyl-3-bromo-4-chloro-2-fluorophenols

| C6-H | C-H Arylation | Pd(II) | 6-Aryl-3-bromo-4-chloro-2-fluorophenols |

Investigation of its Role in Advanced Materials Science (e.g., Optoelectronics, Polymer Chemistry)

Halogenated phenols have long been used as monomers for high-performance polymers. Phenol-formaldehyde resins, for instance, are created by the polymerization of phenols with formaldehyde. wikipedia.orgplenco.com Substituted phenols are used to produce specialized resins with enhanced properties. mgcub.ac.in The incorporation of bromine and chlorine atoms into a polymer backbone is a well-established strategy for imparting flame retardancy. Simultaneously, the presence of fluorine can significantly enhance thermal stability, chemical resistance, and hydrophobicity.

Therefore, this compound represents an intriguing, unexplored monomer for synthesizing novel polymers such as poly(phenylene oxide)s or specialty phenolic resins. researchgate.net These materials could uniquely combine flame resistance with high thermal and chemical durability, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

In the realm of optoelectronics, organic materials are valued for their tunable properties. mdpi.comossila.com The electronic characteristics of an aromatic ring are heavily influenced by its substituents. The interplay of the electron-withdrawing inductive effects and the electron-donating mesomeric effects of the three different halogens in this compound could lead to derivatives with tailored optical and electronic properties. inoe.ro Future work could explore the synthesis of conjugated molecules derived from this phenol for use as organic semiconductors, nonlinear optical materials, or components in organic light-emitting diodes (OLEDs). mdpi.com

Deepening the Understanding of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)

The arrangement of three different halogen atoms alongside a hydroxyl group on a single aromatic ring makes this compound an exceptional model system for studying non-covalent interactions. Halogen bonding is a directional, non-covalent interaction where an electron-deficient region on a halogen atom (the σ-hole) is attracted to a nucleophile. ijres.org The strength of this interaction typically follows the trend I > Br > Cl > F.

This molecule offers a unique opportunity to investigate the competition and interplay between:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor.

π-Stacking: The aromatic ring can interact with other π-systems.

Studying the crystal structure of this compound and its co-crystals with various hydrogen and halogen bond acceptors could provide fundamental insights into the hierarchy of these interactions. chemistryviews.orgresearchgate.net Understanding how these forces direct molecular self-assembly is crucial for the rational design of new materials, including pharmaceuticals, liquid crystals, and porous organic frameworks. nih.gov

Development of More Efficient, Selective, and Environmentally Benign Synthetic Pathways

The synthesis of polysubstituted aromatic compounds with precise control over the position of each substituent remains a significant challenge in organic chemistry. oregonstate.edu The direct electrophilic halogenation of phenol or substituted phenols often yields mixtures of isomers, making it difficult to produce this compound with high purity.

Future research should target the development of multi-step, regiocontrolled synthetic routes that allow for the unambiguous placement of each halogen. Such strategies might involve directed ortho-metalation, Sandmeyer reactions on pre-functionalized anilines, or other modern synthetic methods. oregonstate.edu

Moreover, there is a pressing need for environmentally benign synthetic processes that minimize waste and avoid hazardous reagents and solvents. rsc.org Promising avenues for exploration include:

Biocatalysis: Using enzymes, such as hydroxylases or halogenases, to perform selective transformations on halophenol precursors under mild, aqueous conditions. nih.govresearchgate.net

Photocatalysis: Employing semiconductor photocatalysts to drive the degradation of related compounds or potentially synthesize the target molecule in a more sustainable manner. northwestern.edu

Flow Chemistry: Developing continuous-flow processes that offer better control over reaction parameters, improve safety, and facilitate scale-up.

Computational Design of Novel Derivatives with Tunable Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work. For this compound, DFT can be employed to build predictive models of its behavior. kuleuven.bedntb.gov.ua

Key areas for computational investigation include:

Reactivity Prediction: Calculating the bond dissociation energies of the C-Br, C-Cl, and C-F bonds to predict the selectivity of cross-coupling reactions. Modeling the transition states of C-H activation can help identify the most favorable conditions for this reaction. researchgate.net

Non-Covalent Interactions: Mapping the molecule's electrostatic potential surface to visualize the σ-holes on bromine and chlorine and predict the strength and directionality of potential halogen bonds. dntb.gov.ua

Electronic Properties: Calculating the HOMO-LUMO gap and other electronic parameters of hypothetical derivatives to screen for candidates with desirable properties for optoelectronic applications.

By using this in silico approach, researchers can rationally design novel derivatives with fine-tuned reactivity and properties, prioritizing the most promising candidates for synthesis and thereby accelerating the discovery process.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-chloro-2-fluorophenol to ensure high purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation under controlled conditions. For instance, bromination of 4-chloro-2-fluorophenol using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) can yield the desired product. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring reaction progress with thin-layer chromatography (TLC) ensures minimal byproducts. Structural analogs, such as 4-Bromo-3-chlorophenol, have been synthesized via similar halogenation protocols .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and halogen positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For unambiguous structural determination using software like SHELXL .
  • Chromatography : GC or HPLC with UV detection to assess purity (>95% by area normalization). Reference standards from suppliers like Kanto Reagents ensure calibration accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional with 6-311+G(d,p) basis set) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. The Lee-Yang-Parr (LYP) correlation functional improves accuracy for halogenated systems . Studies on similar compounds, like 2-Amino-3-bromo-4-fluorophenol, show that electron-withdrawing groups (Br, Cl) lower HOMO energy, reducing electrophilicity . Validation against experimental data (e.g., dipole moments from crystallography) is critical .

Q. How can researchers resolve contradictions between experimental and computational data for halogenated phenols?

  • Methodological Answer : Discrepancies often arise from approximations in computational methods or solvent effects. Strategies include:
  • Parameter Calibration : Adjusting basis sets or solvent models (e.g., PCM for solvation) in DFT .
  • Cross-Validation : Comparing spectroscopic data (e.g., 19F^{19}\text{F} NMR chemical shifts) with DFT-predicted values .
  • Crystallographic Validation : Using SHELXL-refined X-ray structures to confirm bond lengths/angles .

Q. What experimental approaches determine regioselectivity in nucleophilic substitution reactions of this compound?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
  • Kinetic Control : React at the Br position using bulky nucleophiles (e.g., tert-butoxide) in polar aprotic solvents (DMF).
  • Thermodynamic Control : Fluorine’s electronegativity stabilizes intermediates, favoring substitution at Cl under reflux conditions.
    Monitoring with 19F^{19}\text{F} NMR or time-resolved IR spectroscopy tracks intermediate formation. Analogous studies on benzodioxole derivatives highlight the role of substituent electronic effects .

Q. How can structural isomers of halogenated phenols be distinguished spectroscopically?

  • Methodological Answer :
  • 19F^{19}\text{F} NMR : Distinct chemical shifts for F atoms in different positions (e.g., 3-Bromo-5-fluorophenol vs. 3-Bromo-4-fluoro isomers differ by ~5 ppm) .
  • X-ray Diffraction : Resolves positional ambiguity in solid-state structures. For example, SHELXL-refined data for 4-Bromo-2-chlorophenylacetic acid confirms substitution patterns .
  • Vibrational Spectroscopy : IR/Raman peaks for C-Br (~500 cm1^{-1}) and C-Cl (~700 cm1^{-1}) stretching modes vary with substituent positions .

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